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molecular formula C12H10O2S B188889 5-Methyl-4-phenylthiophene-2-carboxylic acid CAS No. 62404-08-4

5-Methyl-4-phenylthiophene-2-carboxylic acid

Cat. No. B188889
M. Wt: 218.27 g/mol
InChI Key: QRIRUPDZWDDHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951794B2

Procedure details

Ethyl 2-mercaptoacetate (5.92 g, 49.3 mmol) is added to a freshly prepared solution of sodium (1.2 g, 50 mmol) in ethanol (50 mL). To this solution 3-chloro-2-phenyl-but-2-enal (8.90 g, 49.3 mmol) is added and the mixture is stirred at rt for 16 h, then at 70° C. for 2 h. A 2 N aq. solution of LiOH (30 mL) is added and stirring is continued at 70° C. for 2 h. The ethanol is removed in vacuo, the remaining mixture is diluted with water and extracted with DCM. The aq. phase is acidified with aq. HCl and extracted with diethyl ether. The solvent of the ether phase is evaporated, the residue is suspended in acetonitrile, filtered and washed with additional acetonitrile and dried to give 5-methyl-4-phenyl-thiophene-2-carboxylic acid (4.45 g) as a yellow powder, LC-MS: tR=0.92 min, [M+1+MeCN]+=260.13; 1H NMR (CDCl3): δ 7.84 (s, 1H), 7.46-7.33 (m, 5H), 2.55 (s, 3H).
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-chloro-2-phenyl-but-2-enal
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][C:3]([O:5]CC)=[O:4].[Na].Cl[C:10]([CH3:20])=[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH:12]=O.[Li+].[OH-]>C(O)C>[CH3:20][C:10]1[S:1][C:2]([C:3]([OH:5])=[O:4])=[CH:12][C:11]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4,^1:7|

Inputs

Step One
Name
Quantity
5.92 g
Type
reactant
Smiles
SCC(=O)OCC
Name
Quantity
1.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
3-chloro-2-phenyl-but-2-enal
Quantity
8.9 g
Type
reactant
Smiles
ClC(=C(C=O)C1=CC=CC=C1)C
Step Three
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 70° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued at 70° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The ethanol is removed in vacuo
ADDITION
Type
ADDITION
Details
the remaining mixture is diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The solvent of the ether phase is evaporated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with additional acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C=C(S1)C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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